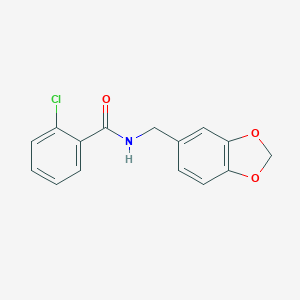![molecular formula C17H18N2O2S B495085 1-[2-(2-METHOXYPHENOXY)ETHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE](/img/structure/B495085.png)
1-[2-(2-METHOXYPHENOXY)ETHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-METHOXYPHENOXY)ETHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a benzodiazole core substituted with methoxyphenoxy and methylsulfanyl groups.
Méthodes De Préparation
The synthesis of 1-[2-(2-METHOXYPHENOXY)ETHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE can be achieved through various synthetic routes. One common method involves the reaction of 2-(2-methoxyphenoxy)ethylamine with 2-(methylsulfanyl)benzoyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine and a solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .
Analyse Des Réactions Chimiques
1-[2-(2-METHOXYPHENOXY)ETHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[2-(2-METHOXYPHENOXY)ETHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis or protein function in microbial cells .
Comparaison Avec Des Composés Similaires
1-[2-(2-METHOXYPHENOXY)ETHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE can be compared with other benzodiazole derivatives, such as:
1-[2-(2-METHOXYPHENOXY)ETHYL]-2-(THIOPHEN-2-YL)METHYL-1H-1,3-BENZODIAZOLE: This compound has a thiophene group instead of a methylsulfanyl group, which may alter its chemical reactivity and biological activity.
2-(2-METHOXYPHENOXY)-1-(4-METHOXYPHENYL)ETHANONE: This compound has a different core structure but shares the methoxyphenoxy group, which may contribute to similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H18N2O2S |
|---|---|
Poids moléculaire |
314.4g/mol |
Nom IUPAC |
1-[2-(2-methoxyphenoxy)ethyl]-2-methylsulfanylbenzimidazole |
InChI |
InChI=1S/C17H18N2O2S/c1-20-15-9-5-6-10-16(15)21-12-11-19-14-8-4-3-7-13(14)18-17(19)22-2/h3-10H,11-12H2,1-2H3 |
Clé InChI |
CVIMPZZSCUYGTC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2SC |
SMILES canonique |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]benzoic acid](/img/structure/B495007.png)



![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B495013.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-ethoxy-1,3-benzothiazole](/img/structure/B495015.png)
![N-(5-bromopyridin-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B495017.png)

![2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B495019.png)

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B495022.png)

![2-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B495025.png)
